Tenuazonic acid

Vue d'ensemble

Description

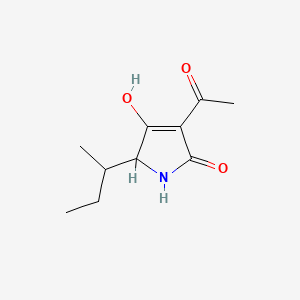

Tenuazonic acid (TA) is a mycotoxin produced by Alternaria species . It is a powerful eukaryotic protein synthesis inhibitor . It is a tetrameric acid that is ubiquitous in biological environments and prevents the release of newly synthesized protein from the ribosome .

Synthesis Analysis

The synthesis of Tenuazonic acid and its derivatives has been reported in several studies . For instance, a large-scale synthesis of isotopically labeled 13C2-Tenuazonic Acid was described, which also included the development of a Rapid HPLC-MS/MS Method for the Analysis of Tenuazonic Acid in Tomato and Pepper Products .Molecular Structure Analysis

Tenuazonic acid has a molecular formula of C10H15NO3 . Its structure includes a five-membered heterocyclic ring with an amide function . The structure and tautomerism of Tenuazonic acid have been studied using computational and spectroscopic approaches .Chemical Reactions Analysis

Tenuazonic acid has been involved in various chemical reactions. For instance, it has been used as a scaffold for the synthesis of new derivatives, including tenuazonic-donepezil hybrids . The compound has also been studied for its inhibitory properties in photosystem II, blocking the flow of electrons .Physical And Chemical Properties Analysis

Tenuazonic acid has a molecular weight of 197.23 g/mol . It is a white crystalline powder . The compound is very soluble in organic solvents .Applications De Recherche Scientifique

Anti-Alzheimer’s Disease Agent

Tenuazonic acid (TA) has been identified as a potential multi-target ligand with anti-cholinesterase, anti-amyloidogenic, and antioxidant activities . It has been used as a chemical scaffold to synthesize new derivatives, including tenuazonic-donepezil (TA-DNP) hybrids . These novel compounds have shown activity in the micromolar range towards all selected targets and demonstrated to be potentially orally absorbed . A selected compound was further investigated as a chelating agent towards copper (II), zinc (II), and iron (III) and showed good chelating ability .

Antitubercular Principle

Tenuazonic acid has been identified as potentially active against Mycobacterium tuberculosis H37Rv . It has shown antitubercular activity at a concentration of 250 μg/mL . This active metabolite was also evaluated for osmotic hemolysis using the erythrocyte as a model system .

Potential Herbicide

Tenuazonic acid has been recognized as a potential herbicide due to its plant toxicity activity . It causes brown leaf spot disease and kills the seedlings of monocotyledonous and dicotyledonous plants .

Photosystem II Inhibitor

Tenuazonic acid is a natural photosystem II inhibitor that binds the D1 protein to block electron transfer . This property makes it a potential candidate for weed control .

Mécanisme D'action

Tenuazonic acid (TeA) is a potent mycotoxin produced by Alternaria species . It has been studied extensively due to its high toxicity and its presence in a variety of biological environments .

Target of Action

TeA primarily targets Photosystem II (PSII) and eukaryotic protein synthesis . In PSII, it blocks the flow of electrons from Q A to Q B . It also prevents the release of newly synthesized protein from the ribosome .

Mode of Action

TeA binds to the Q B site in PSII, preventing Q A from transferring its electrons to Q B . This results in a halt in electron transfer, leading to decreased photosynthesis . As a powerful eukaryotic protein synthesis inhibitor, TeA prevents the release of newly synthesized protein from the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by TeA is photosynthesis, specifically the electron transport chain in PSII . By blocking electron flow from Q A to Q B, TeA disrupts the normal functioning of PSII, leading to decreased photosynthesis .

Pharmacokinetics

Given its ubiquity in biological environments and its potent toxicity, it is likely that tea has significant bioavailability .

Result of Action

The inhibition of photosynthesis and protein synthesis by TeA can lead to a variety of effects. These include hemorrhages in several organs, suppression in weight gain, and reduction in feed efficiency in animals . It has also been associated with esophageal cancer in human populations at risk of high exposure to TeA .

Action Environment

TeA is produced by Alternaria species, which commonly infect a variety of agricultural products, fruits, and vegetables . The production of mycotoxins by Alternaria is favored in a moist environment . Thus, environmental factors such as humidity and temperature can influence the action, efficacy, and stability of TeA .

Safety and Hazards

Orientations Futures

Tenuazonic acid has been identified as a potential multi-target ligand with anti-cholinesterase, anti-amyloidogenic, and antioxidant activities . This has led to the synthesis and evaluation of new derivatives, including tenuazonic-donepezil hybrids . The compound has also been studied for its effects on the immune and physiological reactions in Galleria mellonella larvae . These studies indicate that Tenuazonic acid could be an interesting building block in the search for innovative multi-functional anti-neurodegenerative drugs .

Propriétés

IUPAC Name |

4-acetyl-2-butan-2-yl-3-hydroxy-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIZFXOZIQNICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926233 | |

| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

128892-49-9, 610-88-8 | |

| Record name | 4-Acetyl-2-(butan-2-yl)-5-hydroxy-1,2-dihydro-3H-pyrrol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 75.5 °C | |

| Record name | Tenuazonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the molecular formula and weight of tenuazonic acid?

A1: Tenuazonic acid is represented by the molecular formula C10H13NO3 and has a molecular weight of 195.22 g/mol. []

Q2: How is the structure of tenuazonic acid confirmed?

A2: Various spectroscopic techniques, including 1H-NMR, IR spectroscopy, and mass spectrometry, are employed to characterize and confirm the structure of tenuazonic acid. [] Additionally, the copper salt of tenuazonic acid has been studied using mass spectrometry to elucidate its fragmentation patterns. []

Q3: Are there different stereochemical forms of tenuazonic acid, and do they impact its activity?

A3: Yes, tenuazonic acid exists as stereoisomers, and their stereochemistry influences their biological activities. The purity of these isomers can be assessed using NMR spectra. []

Q4: What are the stability characteristics of tenuazonic acid in different environments?

A4: Tenuazonic acid degrades through deacetylation and epimerization when stored in aqueous solutions. Notably, its primary degradation product, deacetyl tenuazonic acid, exhibits lower stability than the parent compound in beverage matrices. []

Q5: How does tenuazonic acid affect plant cells?

A5: Tenuazonic acid demonstrates phytotoxic effects, impacting plant growth and cellular processes. It inhibits protein and nucleic acid synthesis in plant cells by disrupting the incorporation of 14C-leucine into the protein fraction and 14C-adenine into the nucleic acid fraction. This inhibition is not solely due to impaired uptake but involves intrinsic disruption of these synthetic pathways. []

Q6: Does tenuazonic acid have specific effects on plant cell structures?

A6: Research shows that tenuazonic acid, unlike the host-specific toxin AK-toxin, does not induce characteristic invaginations of the plasma membrane in plant cells. Instead, it causes general ultrastructural disruption in both susceptible and resistant plant cultivars, affecting cellular organelles non-selectively. This suggests that tenuazonic acid may act on multiple cellular membranes, leading to broad cellular damage. []

Q7: What analytical techniques are commonly used to detect and quantify tenuazonic acid in food and feed samples?

A7: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used to determine tenuazonic acid levels in various matrices. [, , , , ] Additionally, stable isotope dilution assays (SIDA) employing isotopically labelled tenuazonic acid as an internal standard have been developed, offering high accuracy and sensitivity. [, ]

Q8: Are there rapid screening methods for tenuazonic acid contamination?

A8: Yes, enzyme immunoassays (EIA) have been developed for the rapid detection of tenuazonic acid in food products like apple juice and tomato products. [] These EIAs provide a faster and cost-effective alternative to chromatographic techniques for initial screening purposes.

Q9: How is tenuazonic acid extracted from complex matrices like food samples?

A9: Various extraction techniques are employed, including:

Q10: What are the challenges associated with the analysis of tenuazonic acid?

A10: One of the challenges is the presence of its isomer, allo-tenuazonic acid, which often co-elutes with tenuazonic acid in chromatographic separations, making accurate quantification challenging. [] Additionally, tenuazonic acid's instability during storage and processing can lead to underestimation of its true levels in food and feed samples. []

Q11: What types of food and feed products are commonly contaminated with tenuazonic acid?

A11: Tenuazonic acid has been detected in various food commodities, including:

Q12: What factors contribute to tenuazonic acid contamination in food and feed?

A12: Contamination is primarily influenced by:

Q13: What is the significance of monitoring tenuazonic acid levels in food and feed?

A13: Monitoring is crucial for:

Q14: How is tenuazonic acid synthesized in Alternaria species?

A14: The biosynthesis of tenuazonic acid is a complex process involving multiple enzymatic steps. The key enzyme involved is tenuazonic acid synthetase 1 (TAS1), a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme. []

Q15: What is unique about the ketosynthase (KS) domain of TAS1?

A15: Unlike typical dimeric KS domains in PKSs, the terminal KS domain in TAS1 functions as a monomer and catalyzes substrate cyclization instead of chain extension. This domain exhibits promiscuity towards aminoacyl substrates, and its substrate specificity can be further enhanced by specific amino acid substitutions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.